molecular formula C20H39ClN6O8S2 B606696 Cindunistat hydrochloride maleate CAS No. 753491-31-5

Cindunistat hydrochloride maleate

Cat. No.: B606696
CAS No.: 753491-31-5
M. Wt: 591.1 g/mol
InChI Key: AXMATQOUTYMHRH-YYYPGOKWSA-N
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Description

Cindunistat hydrochloride maleate is an orally-administered, selective, time-dependent, and irreversible inhibitor of human inducible nitric oxide synthase (iNOS). It has been studied for its potential to improve synovial fluid nitrite and nitrotyrosine biomarkers, osteophyte formation, and cartilage lesions in various models .

Preparation Methods

The preparation of cindunistat hydrochloride maleate involves synthetic routes that include the dissolution of the compound in dimethyl sulfoxide (DMSO) to create a mother liquor. The specific reaction conditions and industrial production methods are not widely documented in publicly available sources .

Chemical Reactions Analysis

Cindunistat hydrochloride maleate undergoes various chemical reactions, primarily involving its role as an inhibitor of iNOS. The compound’s reactions are selective and time-dependent, leading to irreversible inhibition of the enzyme. Common reagents and conditions used in these reactions include the presence of DMSO and specific reaction temperatures and times .

Scientific Research Applications

Cindunistat hydrochloride maleate has been extensively studied in the context of osteoarthritis. It has shown potential in improving pain behavior in rodent models of inflammatory and neuropathic pain. Clinical trials have investigated its disease-modifying efficacy and safety profile in patients with knee osteoarthritis. the compound did not significantly slow the rate of joint space narrowing compared to placebo .

Mechanism of Action

The mechanism of action of cindunistat hydrochloride maleate involves the selective, time-dependent, and irreversible inhibition of human iNOS. This inhibition leads to a reduction in the production of nitric oxide, a molecule involved in various inflammatory processes. The molecular targets and pathways involved include the inhibition of nitric oxide synthase, which plays a crucial role in the inflammatory response .

Comparison with Similar Compounds

Cindunistat hydrochloride maleate is unique in its selective and irreversible inhibition of iNOS. Similar compounds include other iNOS inhibitors, such as aminoguanidine and L-NIL. These compounds also target nitric oxide synthase but may differ in their selectivity, time-dependence, and irreversibility .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

753491-31-5

Molecular Formula

C20H39ClN6O8S2

Molecular Weight

591.1 g/mol

IUPAC Name

(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride

InChI

InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1

InChI Key

AXMATQOUTYMHRH-YYYPGOKWSA-N

SMILES

CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl

Isomeric SMILES

CC(=NCCSC[C@@](C)(C(=O)O)N)N.CC(=NCCSC[C@@](C)(C(=O)O)N)N.C(=C\C(=O)O)\C(=O)O.Cl

Canonical SMILES

CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PHA-728669F;  PHA 728669F;  PHA728669F;  SD-6010;  SD 6010;  SD6010 PF-00572986;  PF00572986;  PF 00572986;  PF-572986;  PF572986;  PF 572986;  PHA-84250;  PHA84250;  PHA 84250;  SC-084250;  SC 084250;  SC084250;  Cindunistat. cindunistat hydrochloride maleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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